molecular formula C14H21FN2 B5372970 N-(2-fluorophenyl)-1-propyl-4-piperidinamine

N-(2-fluorophenyl)-1-propyl-4-piperidinamine

Cat. No. B5372970
M. Wt: 236.33 g/mol
InChI Key: HSRJVAQZDYQSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-1-propyl-4-piperidinamine, commonly known as 2-Fluorodeschloroketamine (2-FDCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of the well-known dissociative anesthetic drug, ketamine, and has been gaining popularity in the research community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-1-propyl-4-piperidinamine is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptors in the brain. It is thought to block the glutamate neurotransmitter from binding to the NMDA receptors, leading to a decrease in neuronal activity. This results in the dissociative and anesthetic effects observed with this compound.
Biochemical and Physiological Effects
This compound has been shown to have similar effects to ketamine, such as dissociation, analgesia, and sedation. It has also been found to have antidepressant and anxiolytic effects, with fewer side effects than ketamine. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-1-propyl-4-piperidinamine is its similarity to ketamine, which has been extensively studied and has well-established therapeutic applications. Additionally, this compound has been found to have fewer side effects than ketamine, making it a potentially safer alternative. However, one limitation is the lack of long-term safety data, as it is a relatively new drug.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-1-propyl-4-piperidinamine. One potential area of study is its use in treating addiction, particularly opioid addiction. It has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications in psychiatry and neurology.
Conclusion
In conclusion, this compound is a dissociative anesthetic drug that has potential therapeutic applications in various fields. Its similarity to ketamine and fewer side effects make it an attractive alternative for research. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-1-propyl-4-piperidinamine involves the reaction of 2-fluorobenzonitrile with propylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with piperidine to form this compound. This synthesis method has been extensively studied and optimized for large-scale production.

Scientific Research Applications

N-(2-fluorophenyl)-1-propyl-4-piperidinamine has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and anesthesia. It has been shown to have similar effects to ketamine, such as antidepressant and analgesic properties, but with fewer side effects. Additionally, it has been found to have potential applications in treating addiction, post-traumatic stress disorder (PTSD), and obsessive-compulsive disorder (OCD).

properties

IUPAC Name

N-(2-fluorophenyl)-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-2-9-17-10-7-12(8-11-17)16-14-6-4-3-5-13(14)15/h3-6,12,16H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRJVAQZDYQSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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